molecular formula C3H4Cl2F2O B13763254 Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci)

Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci)

Cat. No.: B13763254
M. Wt: 167.98 g/mol
InChI Key: RFKMCNOHBTXSMU-FIBGUPNXSA-N
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Description

Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is a deuterated analog of methoxyflurane, a halogenated ether historically used as an inhalational anesthetic. The compound features a methoxy-d3 group (CD₃O–) replacing the standard methoxy (-OCH₃) group in methoxyflurane. This substitution introduces deuterium isotopes, which alter its metabolic and pharmacokinetic properties. The molecular formula is C₃H₂Cl₂F₂O (with deuterium replacing hydrogen in the methoxy group), and its molecular weight is approximately 172.99 g/mol (vs. 169.96 g/mol for non-deuterated methoxyflurane) .

Properties

Molecular Formula

C3H4Cl2F2O

Molecular Weight

167.98 g/mol

IUPAC Name

2,2-dichloro-1,1-difluoro-1-(trideuteriomethoxy)ethane

InChI

InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3/i1D3

InChI Key

RFKMCNOHBTXSMU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(C(Cl)Cl)(F)F

Canonical SMILES

COC(C(Cl)Cl)(F)F

Origin of Product

United States

Preparation Methods

Overview

The synthesis of Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) involves multi-step halogenation reactions of ethane derivatives, incorporating isotopic labeling of the methoxy group with deuterium. The preparation requires precise control of reaction parameters such as temperature, solvent, reaction time, and halogen source to achieve selectivity and high purity.

Synthetic Route Description

A typical synthetic pathway includes:

  • Step 1: Halogenation of Ethane Derivative
    Starting from ethane or an ethane derivative, selective chlorination and fluorination are carried out to introduce two chlorine atoms at the 2-position and two fluorine atoms at the 1-position. This step often utilizes reagents such as chlorine gas (Cl2) and fluorinating agents under controlled conditions to avoid over-halogenation or side reactions.

  • Step 2: Introduction of Methoxy-d3 Group
    The methoxy group labeled with deuterium (–OCD3) is introduced via nucleophilic substitution or methylation using deuterated methanol (CD3OH) or other deuterium-enriched methylating agents. This isotopic labeling is critical for tracer studies and mechanistic analysis.

  • Step 3: Purification and Characterization
    The crude product undergoes purification by distillation or chromatography to isolate the target compound. Analytical techniques such as Nuclear Magnetic Resonance (NMR), particularly ^2H NMR for deuterium, and Infrared (IR) spectroscopy confirm the presence and position of halogens and the methoxy-d3 group.

Critical Reaction Conditions

Parameter Typical Range/Value Notes
Solvent Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) Solvent choice affects reaction rate and selectivity
Temperature 0°C to 50°C Lower temperatures favor selective halogenation
Reaction Time 2 to 24 hours Depends on reagent concentration and temperature
Halogen Sources Cl2 gas, Selectfluor, Deuterated methanol (CD3OH) Controlled addition to avoid side reactions
Catalyst/Initiator Radical initiators (e.g., AIBN) Used in halogenation steps to promote radical formation

Mechanistic Insights

The halogenation proceeds primarily via radical mechanisms initiated by heat or radical initiators, where chlorine and fluorine atoms are introduced selectively at the specified carbon atoms. The isotopic substitution with deuterium in the methoxy group is achieved through nucleophilic substitution, taking advantage of the higher bond strength and stability of C–D bonds compared to C–H bonds.

Analytical Characterization During Preparation

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
    ^1H NMR and ^2H NMR are essential to confirm the incorporation of the methoxy-d3 group. ^19F NMR and ^35Cl NMR provide information about the fluorine and chlorine environments.

  • Infrared (IR) Spectroscopy
    IR spectra confirm functional groups, especially the C–O stretch of the methoxy group and C–F, C–Cl bonds.

  • Mass Spectrometry (MS)
    Confirms molecular weight (~168 g/mol) and isotopic pattern consistent with deuterium labeling.

Purity Assessment

Chromatographic techniques such as gas chromatography (GC) coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are used to assess purity and separate by-products.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Outcome/Notes
Selective halogenation Cl2, fluorinating agents, radical initiator, 0–50°C Introduce Cl and F atoms selectively Controlled radical halogenation
Methoxy-d3 group introduction Deuterated methanol (CD3OH), base or methylating agent Incorporate isotopically labeled methoxy group Ensures tracer functionality
Purification Distillation, chromatography Isolate pure compound High purity product for research use
Characterization NMR (^1H, ^2H, ^19F), IR, MS Confirm structure and isotopic labeling Validates synthesis success

Chemical Reactions Analysis

Types of Reactions

Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Air, oxygen, ozone, peroxy compounds.

    Substitution Reagents: Various halogens and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Anesthetic Use in Veterinary Medicine

Methoxyflurane has been widely used as an anesthetic in veterinary procedures, particularly for small animals. Its ability to provide effective analgesia with minimal side effects makes it a preferred choice for surgeries and other invasive procedures.

Case Study:
A study evaluated the effects of methoxyflurane on Swiss/ICR mice during gestation. It was found that exposure to trace and sub-anesthetic concentrations did not result in adverse reproductive outcomes or morphological abnormalities in offspring. However, exposure to higher anesthetic concentrations led to decreased fetal weight and skeletal anomalies .

Analgesic Properties in Human Medicine

In human medicine, methoxyflurane has been investigated for its use in acute pain management, particularly in emergency settings. Its rapid onset of action and ease of administration via inhalation make it suitable for procedural sedation.

Research Findings:
An observational study highlighted the role of inhaled methoxyflurane in managing acute pain during various medical procedures. The study reported significant pain relief with minimal side effects when administered at controlled doses .

Developmental Toxicity Studies

Research has also focused on the developmental toxicity of methoxyflurane when administered during critical periods of fetal development. Studies indicate that while low concentrations are safe, higher levels can lead to developmental issues.

Key Insights:
A comprehensive review of literature indicated that exposure to methoxyflurane at sub-anesthetic levels did not adversely affect fetal development, emphasizing the importance of dosage control in clinical applications .

Safety Data

Hazard CodeDescription
XiIrritant
R10Flammable
S23-S24/25Avoid inhalation; avoid contact with skin and eyes

Mechanism of Action

The mechanism by which Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an anesthetic agent, it interacts with the central nervous system to produce its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) with structurally related halogenated ethanes and ethers:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Water Solubility (mg/L) Primary Use
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3) Not reported C₃H₂Cl₂F₂O (deut.) ~172.99 ~105 (estimated) ~2.21 ~28,300 (estimated) Anesthetic (research)
Methoxyflurane (non-deuterated) 76-38-0 C₃H₄Cl₂F₂O 169.96 105 2.21 28,300 Former anesthetic
1,1,2,2-Tetrachlorodifluoroethane 76-12-0 C₂Cl₄F₂ 203.83 93 3.188 1.6 (log10ws = -3.18) Refrigerant/solvent
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) 306-83-2 C₂HCl₂F₃ 152.93 28.7 2.02 1,200 Refrigerant
Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) 151-67-7 C₂HBrClF₃ 197.39 50.2 2.30 8,500 Anesthetic
Ethane,2,2-dichloro-1,1-difluoro-1-(fluoromethoxy) 69948-25-0 C₃H₃Cl₂F₃O 182.96 Not reported Not reported Not reported Research compound

Key Observations:

  • Deuterated Methoxyflurane vs.
  • HCFC-123 : Lower molecular weight and boiling point compared to methoxyflurane derivatives, reflecting its use as a refrigerant. Its logP (2.02) suggests moderate lipophilicity, but it exhibits hepatotoxicity in metabolic studies .
  • Halothane : Contains bromine instead of methoxy groups, leading to higher potency but hepatotoxicity risks .

Metabolic and Toxicological Comparisons

  • Methoxyflurane: Metabolized by cytochrome P450 enzymes to release inorganic fluoride ions, causing dose-dependent nephrotoxicity . Mutagenicity data are inconclusive (EPA GENETOX: negative in sperm morphology, inconclusive in Ames test) .
  • Deuterated Methoxyflurane : Deuterium in the methoxy group may slow oxidative demethylation, reducing fluoride release and renal toxicity. This hypothesis aligns with studies on deuterated drugs showing prolonged half-lives .
  • HCFC-123 : Metabolized to trifluoroacetic acid (TFA), a hepatotoxin. Microsomal dechlorination studies highlight structure-reactivity relationships in halogenated ethanes .
  • Halothane : Oxidized to trifluoroacetic acid and bromide ions, linked to immune-mediated hepatitis. Its higher logP (2.30) correlates with enhanced central nervous system penetration .

Regulatory and Industrial Relevance

  • Methoxyflurane : Withdrawn from clinical use due to toxicity but remains a reference compound in anesthetic research. Occupational exposure limits (OELs) are strict (e.g., Denmark: TWA 2 ppm) .
  • HCFC-123 : Regulated under the U.S. EPA’s Significant New Use Rules (SNURs) due to environmental persistence and toxicity .
  • Deuterated Derivatives: Not yet widely regulated but subject to research scrutiny for improved safety profiles in medicinal chemistry .

Q & A

Q. What synthetic methodologies are recommended for introducing the deuterated methoxy-d3 group into halogenated ethane derivatives?

The deuterated methoxy group (-OCD₃) can be synthesized via nucleophilic substitution reactions using deuterated methanol (CD₃OH) as a precursor. For example, in methoxyflurane analogs, methanol reacts with halogenated intermediates under controlled alkaline conditions . Isotopic purity is ensured by using anhydrous CD₃OH and inert atmospheres to prevent proton exchange. Post-synthesis, NMR (¹H/²H) and mass spectrometry validate deuteration efficiency.

Q. How can IR spectroscopy distinguish structural features of halogenated ethanes with deuterated substituents?

IR spectroscopy identifies functional groups via characteristic vibrations. For example, C-F stretches appear at 1000–1300 cm⁻¹, while C-Cl bonds absorb near 550–800 cm⁻¹ . Deuterated methoxy groups (C-OCD₃) shift the C-O stretching frequency compared to non-deuterated analogs due to reduced vibrational coupling. Solvent selection (e.g., CCl₄ or CS₂) minimizes spectral interference .

Q. What thermodynamic parameters are critical for characterizing halogenated ethanes, and how are they measured?

Key parameters include boiling point (Tboil), critical temperature (Tc), and vapor pressure. These are determined via differential scanning calorimetry (DSC) for phase transitions and static or dynamic vapor pressure apparatuses. For 2,2-dichloro-1,1,1-trifluoroethane, Tboil = 28.7°C and Tc = 186.4°C, measured using high-precision manometric methods .

Advanced Research Questions

Q. How does deuteration of the methoxy group influence metabolic stability in biomedical applications?

Deuteration slows metabolic degradation via the kinetic isotope effect (KIE), where C-D bonds require higher activation energy than C-H bonds. In methoxyflurane analogs, deuterated compounds exhibit prolonged half-lives in hepatic microsomal assays . Stability is quantified using LC-MS/MS to track deuterated vs. non-deuterated metabolite ratios in vitro.

Q. What reaction mechanisms govern the atmospheric degradation of halogenated ethanes, and how are intermediates detected?

Chlorofluorocarbons (CFCs) like HCFC-132b degrade via UV photolysis, producing Cl radicals that catalyze ozone depletion . For deuterated analogs, isotope-specific kinetics are studied using pulsed laser photolysis coupled with cavity ring-down spectroscopy (CRDS). Reaction pathways are mapped via computational models (e.g., DFT) and validated against experimental Cl radical quantum yields .

Q. What advanced chromatographic techniques resolve structural isomers in halogenated ethane mixtures?

Gas chromatography (GC) with polar capillary columns (e.g., Carbowax 20M) separates isomers based on boiling points and dipole interactions. For example, 2-chloro-1,1-difluoroethylene (CAS 359-10-4) is resolved using a 50-m column at 40°C isothermal conditions, with detection via electron capture or mass spectrometry . Retention indices (I) are calibrated against n-alkane standards.

Q. How do isotopic substitutions affect the vibrational modes and rotational constants in microwave spectroscopy?

Deuterium alters reduced mass in C-D bonds, shifting vibrational frequencies (e.g., from ~2900 cm⁻¹ for C-H to ~2100 cm⁻¹ for C-D). Rotational constants (B, C) are recalculated using isotopic substitution data, enabling precise structural determination. For 1,1-difluoroethane-d₃, microwave spectra are analyzed via Fourier-transform microwave (FTMW) spectrometers in supersonic jets .

Methodological Notes

  • Synthetic Validation: Always confirm isotopic purity using ²H NMR (δ ~3.3 ppm for CD₃) and high-resolution mass spectrometry (HRMS) .
  • Environmental Analysis: Combine GC-MS with EPA Method 8260B for trace halogenated compound detection in atmospheric samples .
  • Computational Support: Use Gaussian 16 for DFT calculations to predict reaction intermediates and transition states .

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